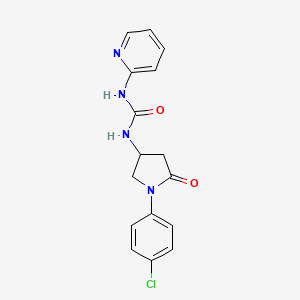
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide, also known as CEP-26401, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by a team of researchers at Cephalon, Inc. in the early 2000s and has since been the subject of numerous scientific studies.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research on compounds with cyclopropane and imidazole functionalities, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, has shown notable antimicrobial and antioxidant activities. These compounds have demonstrated excellent antibacterial and antifungal properties, alongside profound antioxidant potential (K. Raghavendra et al., 2016). This suggests that N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide could potentially be explored for its antimicrobial and antioxidant capabilities.
Anticancer Activity
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share a similar structural motif with the compound , have been synthesized and tested for their antioxidant and anticancer activities. Some derivatives were found to be significantly more potent than ascorbic acid in antioxidant activity and exhibited notable cytotoxicity against cancer cell lines, including glioblastoma U-87 (I. Tumosienė et al., 2020). This opens up avenues for investigating N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide as a potential anticancer agent.
Anti-inflammatory Agents
Compounds with aminothiazole, thiazolylacetonitrile, and similar structures have been synthesized and evaluated for their anti-inflammatory properties. These studies reveal a potential for such compounds to act as anti-inflammatory agents, providing a foundation for further exploration of our compound of interest in this context (H. Thabet et al., 2011).
Molecular Docking Studies
The synthesis and biological evaluation of various compounds containing imidazole and other heterocyclic rings have been complemented by molecular docking studies. These studies aim to understand the interaction between these compounds and biological targets, suggesting a methodological approach that could be applied to study the interactions of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide with potential biological targets (O. Tsuge et al., 1983).
Applications in Material Science
Imidazolium-based ionic liquid (IL) monomers have been polymerized, creating materials with unique properties such as ionic responsiveness. This research into IL monomers and their applications in material science provides an insight into how the structural elements of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide could be leveraged in the development of new materials (K. Vijayakrishna et al., 2008).
properties
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-23-16-7-2-14(3-8-16)4-9-17(22)19-10-12-21-13-11-20-18(21)15-5-6-15/h2-3,7-8,11,13,15H,4-6,9-10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOMCWIBQNWJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C=CN=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B2915291.png)
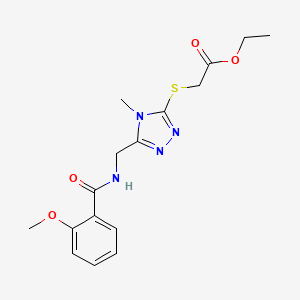
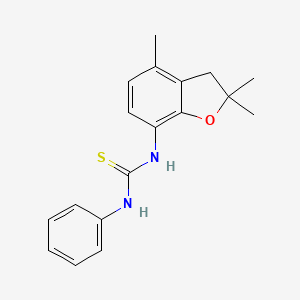
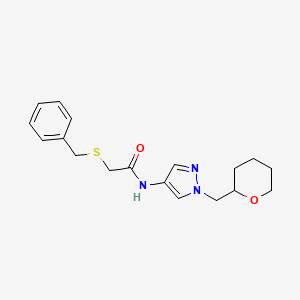

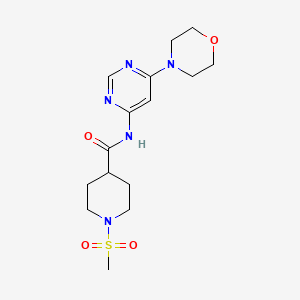
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2915298.png)
![Methyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2915299.png)
![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2915301.png)
![N-(1H-indazol-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2915302.png)
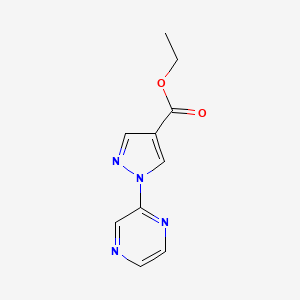
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2915308.png)
![Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2915311.png)
